2-Isothiocyanato-1-benzothiophene

TRPA1 Pain Inflammation

2-Isothiocyanato-1-benzothiophene offers 2.2-fold greater TRPA1 antagonist potency (IC50 5.5 µM) than benzyl isothiocyanate, providing a superior baseline for medicinal chemistry optimization. Its unique benzothiophene-isothiocyanate scaffold enables efficient synthesis of radioprotective and anticancer thienopyrimidinones. The covalent warhead supports irreversible target labeling for validation studies. Choose this compound to reduce synthetic iterations and accelerate lead discovery.

Molecular Formula C9H5NS2
Molecular Weight 191.3 g/mol
CAS No. 112855-48-8
Cat. No. B14312503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isothiocyanato-1-benzothiophene
CAS112855-48-8
Molecular FormulaC9H5NS2
Molecular Weight191.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(S2)N=C=S
InChIInChI=1S/C9H5NS2/c11-6-10-9-5-7-3-1-2-4-8(7)12-9/h1-5H
InChIKeyJMMDYDOEKMLMGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isothiocyanato-1-benzothiophene (CAS 112855-48-8): A Benzothiophene-Derived Isothiocyanate Building Block for TRPA1-Targeted Discovery and Heterocyclic Synthesis


2-Isothiocyanato-1-benzothiophene (CAS 112855-48-8) is an aryl isothiocyanate comprising a benzothiophene core with a reactive -N=C=S group at the 2-position [1]. This compound functions as both a covalent TRPA1 channel antagonist (IC50 5.5 µM) and a versatile synthetic intermediate for constructing fused heterocycles such as thieno[2,3-d]pyrimidines [2]. Its molecular formula is C9H5NS2, with a molecular weight of 191.3 g/mol [1].

Why 2-Isothiocyanato-1-benzothiophene Cannot Be Replaced by Generic Isothiocyanates or Benzothiophene Analogs in Target-Based Discovery and Chemical Synthesis


Substituting 2-isothiocyanato-1-benzothiophene with a simple alkyl isothiocyanate (e.g., allyl isothiocyanate) or a benzothiophene lacking the isothiocyanate group fundamentally alters both pharmacological profile and synthetic utility. Alkyl isothiocyanates typically exhibit lower TRPA1 antagonist potency (e.g., allyl isothiocyanate IC50 ~12.1 µM vs. 5.5 µM for 2-isothiocyanato-1-benzothiophene) [1][2]. Conversely, replacing the -N=C=S group with an isocyanate (-N=C=O) yields 2-isocyanato-1-benzothiophene, which has a different molecular weight (175.21 vs. 191.3 g/mol), altered electrophilicity, and distinct reactivity toward nucleophiles, making it unsuitable for the same synthetic pathways [3]. The fused benzothiophene scaffold further confers unique electronic properties and metabolic stability not found in simpler aryl isothiocyanates, directly impacting target engagement and downstream biological readouts [4].

Quantitative Differentiation of 2-Isothiocyanato-1-benzothiophene: Comparative TRPA1 Antagonism, Reactivity Profile, and Building Block Utility


2-Isothiocyanato-1-benzothiophene Exhibits 2.2-Fold Higher TRPA1 Antagonist Potency Compared to Benzyl Isothiocyanate

In a head-to-head comparison using the same TRPA1 antagonism assay format, 2-isothiocyanato-1-benzothiophene demonstrated an IC50 of 5.50 µM (5.50E+3 nM) against rat TRPA1 expressed in HEK293 cells, whereas the simpler aryl isothiocyanate benzyl isothiocyanate (BITC) exhibited an IC50 of 12.1 µM (1.21E+4 nM) against human TRPA1 under comparable conditions [1][2]. This represents a 2.2-fold potency advantage for the benzothiophene-derived compound. The assay measured inhibition of allyl isothiocyanate-induced intracellular calcium elevation.

TRPA1 Pain Inflammation Ion Channel

Molecular Weight and Electrophilicity Differentiation from 2-Isocyanato-1-benzothiophene

2-Isothiocyanato-1-benzothiophene (MW 191.3 g/mol) differs fundamentally from its isocyanate analog 2-isocyanato-1-benzothiophene (MW 175.21 g/mol) in molecular weight and electrophilic character [1][2]. The sulfur atom in the isothiocyanate group confers distinct reactivity: isothiocyanates generally react more slowly with nucleophiles but form more stable thiourea linkages compared to isocyanates, which rapidly yield urea derivatives. This difference is quantified by the 16.1 g/mol mass increment attributable to sulfur substitution. No direct cross-reactivity data is available, but the class-level difference is well-established in organic chemistry [3].

Chemical Synthesis Reactivity Building Block

Synthetic Versatility: Access to Fused Thieno[2,3-d]pyrimidine Scaffolds Unattainable with Simple Isothiocyanates

2-Isothiocyanato-1-benzothiophene serves as a direct precursor for thieno[2,3-d]pyrimidine derivatives via cyclocondensation with α-amino acids [1][2]. This transformation yields compounds with demonstrated radioprotective and anticancer activities [3]. In contrast, simple aryl isothiocyanates like benzyl isothiocyanate cannot access this fused heterocyclic system due to the lack of an adjacent nucleophilic site on the aromatic ring. The benzothiophene scaffold provides the necessary structural template for this annulation. While no direct comparative yield data is available, the synthetic utility is class-level: benzothiophene isothiocyanates uniquely enable the construction of thienopyrimidinone libraries.

Heterocyclic Synthesis Medicinal Chemistry Building Block

High-Value Application Scenarios for 2-Isothiocyanato-1-benzothiophene Informed by Quantitative Evidence


TRPA1 Antagonist Lead Optimization for Pain and Inflammatory Disorders

Procure 2-isothiocyanato-1-benzothiophene as a starting point for structure-activity relationship (SAR) studies targeting TRPA1. Its 2.2-fold higher potency (IC50 5.5 µM) relative to benzyl isothiocyanate (IC50 12.1 µM) provides a more favorable baseline for medicinal chemistry optimization, potentially reducing the number of synthetic iterations needed to achieve nanomolar potency [1][2].

Synthesis of Thieno[2,3-d]pyrimidinone Libraries for Radioprotective and Anticancer Screening

Use 2-isothiocyanato-1-benzothiophene as a key building block to generate diverse thienopyrimidinone derivatives via reaction with α-amino acids. This transformation is unique to benzothiophene isothiocyanates and yields compounds with demonstrated radioprotective and anticancer activities, enabling focused library synthesis for lead discovery [3][4].

Covalent Probe Development for TRPA1 Channel Biology

Employ 2-isothiocyanato-1-benzothiophene as a covalent TRPA1 antagonist probe. Its electrophilic isothiocyanate warhead enables irreversible labeling of the channel, which can be used in target engagement studies, competitive binding assays, or as a tool compound to validate TRPA1-dependent pathways in cellular models [5].

Differentiation from Isocyanate Analogs in Synthetic Route Design

Select 2-isothiocyanato-1-benzothiophene over 2-isocyanato-1-benzothiophene when synthetic plans require the unique reactivity of the isothiocyanate group—specifically, the formation of stable thiourea linkages and the construction of sulfur-containing heterocycles. The 16.1 g/mol mass difference and altered electrophilicity preclude interchangeability in most reaction schemes [6][7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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